4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid
Overview
Description
4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid is a heterocyclic compound that features a thioxo-triazolidine ring attached to a benzoic acid moiety
Preparation Methods
The synthesis of 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid typically involves the reaction of 3,3-dimethyl-1,2,4-triazolidine-5-thione with a benzoic acid derivative under specific conditions. One common method includes the use of a chlorinating agent such as thionyl chloride to activate the benzoic acid, followed by nucleophilic substitution with the triazolidine derivative. Industrial production methods may involve similar synthetic routes but optimized for higher yields and purity, often employing catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Scientific Research Applications
4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.
Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thioxo-triazolidine ring can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(3,3-dimethyl-5-thioxo-1,2,4-triazolidin-1-yl)benzoic acid include other thioxo-triazolidine derivatives and benzoic acid derivatives. Compared to these compounds, this compound is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity . Examples of similar compounds include:
- 3,3-dimethyl-1,2,4-triazolidine-5-thione
- 4-(3,3-dimethyl-1,2,4-triazolidin-1-yl)benzoic acid
Properties
IUPAC Name |
4-(3,3-dimethyl-5-sulfanylidene-1,2,4-triazolidin-1-yl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-11(2)12-10(17)14(13-11)8-5-3-7(4-6-8)9(15)16/h3-6,13H,1-2H3,(H,12,17)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJHTQMMIMYKHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)N(N1)C2=CC=C(C=C2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.